molecular formula C16H21NO2 B13419587 2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol

2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol

Cat. No.: B13419587
M. Wt: 263.37 g/mol
InChI Key: CEIUIHOQDSVZJQ-ULDPCNCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C16H21NO2

Molecular Weight

263.37 g/mol

IUPAC Name

5,6,7,8-tetradeuterio-2-heptyl-3-hydroxy-1H-quinolin-4-one

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,19H,2-6,11H2,1H3,(H,17,18)/i7D,8D,9D,10D

InChI Key

CEIUIHOQDSVZJQ-ULDPCNCHSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(N2)CCCCCCC)O)[2H])[2H]

Canonical SMILES

CCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.